![molecular formula C29H25N3O7 B2400258 Ethyl-4-(2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoat CAS No. 892436-59-8](/img/structure/B2400258.png)
Ethyl-4-(2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H25N3O7 and its molecular weight is 527.533. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese und Strukturcharakterisierung
Die Synthese der Verbindung erfolgt unter Rückflussbedingungen mit einem Linker-Modus. Spektroskopische Verfahren, einschließlich UV-Vis, FT-IR, HRMS, 1D und 2D NMR, bestätigen die Struktur . Die Molekülformel und die strukturellen Merkmale sind essenziell, um das Verhalten und die Wechselwirkungen der Verbindung zu verstehen.
Rechnergestützte Studien: Molekulares Docking und MD-Simulation
Um das Potenzial der Verbindung gegen Brustkrebs zu untersuchen, wurden computergestützte Methoden eingesetzt. Molekulare Docking-Studien zeigten, dass die Titelverbindung eine negativere Bindungsfreie Energie (-8,15 kcal/mol) aufwies als Tamoxifen (-7,00 kcal/mol). Dies deutet auf ihre Wirksamkeit als ERα-Inhibitor hin . Zusätzlich zeigten MD-Simulationen konsistente Wechselwirkungen mit Bindungsresten, was ihr Potenzial als Kandidaten für ein Antitumormittel unterstützt.
Hybride Verbindungsstrategie
Das Design der Chalcon-Salicylat-Hybridverbindung kombiniert Merkmale sowohl von Chalconen als auch von Salicylsäurederivaten. Chalcone sind Naturstoffe mit diversen biologischen Aktivitäten, einschließlich Antitumoreigenschaften. Salicylsäurederivate haben ebenfalls Cytotoxizität gegenüber Krebszelllinien gezeigt. Die Hybridisierungsstrategie zielt darauf ab, die Gesamtwirksamkeit und Selektivität der Verbindung zu verbessern .
Weitere Anwendungen
Während die Brustkrebsforschung ein Schwerpunkt ist, sind Untersuchungen zu den Auswirkungen der Verbindung auf andere Krebsarten, zelluläre Signalwege und biologische Ziele wertvoll. Darüber hinaus könnte ihr Potenzial als entzündungshemmendes oder antimikrobielles Mittel untersucht werden.
Zusammenfassend lässt sich sagen, dass „Ethyl-4-(2-(3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoat“ vielversprechend als Antitumorkandidat ist und seine hybride Struktur neue Wege für die Medikamentenentwicklung und weitere wissenschaftliche Erforschung eröffnet . Forscher sollten seine vielfältigen Anwendungen weiter untersuchen, um sein volles Potenzial freizusetzen. Wenn Sie weitere Informationen benötigen oder spezielle Fragen haben, können Sie sich gerne an uns wenden! 😊
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O7/c1-3-38-28(35)19-10-12-20(13-11-19)30-24(33)17-31-25-22-6-4-5-7-23(22)39-26(25)27(34)32(29(31)36)16-18-8-14-21(37-2)15-9-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTADYGRGVDFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide](/img/structure/B2400177.png)
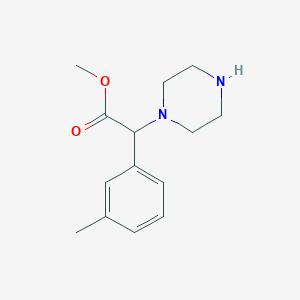
![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2400180.png)

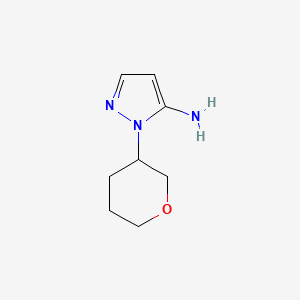
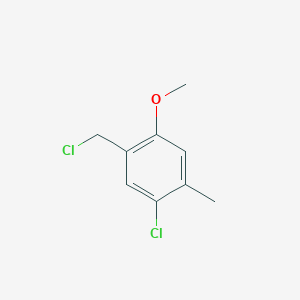
![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
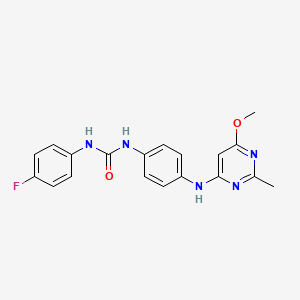
![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)
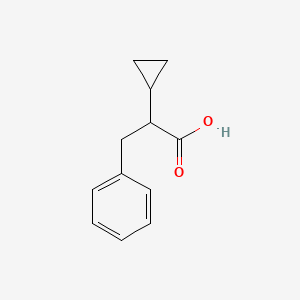
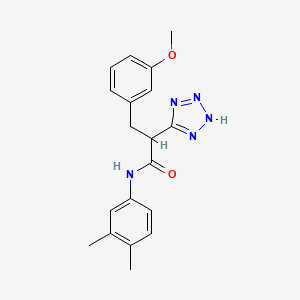
![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)
![1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2400194.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)
